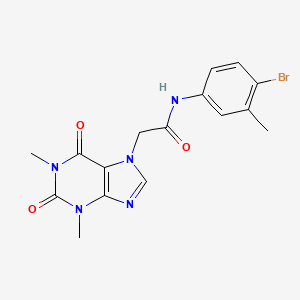

N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Description

N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a synthetic acetamide derivative characterized by a unique structural architecture. The molecule comprises two key moieties:

- A 4-bromo-3-methylphenyl group, which introduces steric bulk and halogen-mediated electronic effects.

The acetamide linker bridges these groups, a feature common to bioactive molecules and coordination ligands .

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN5O3/c1-9-6-10(4-5-11(9)17)19-12(23)7-22-8-18-14-13(22)15(24)21(3)16(25)20(14)2/h4-6,8H,7H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDVKIOZFOAQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Formula : CHBrNO

Molecular Weight : 406.23 g/mol

CAS Number : [12063804]

IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Kinase Inhibition : The compound shows potential as a kinase inhibitor. It has been reported to selectively inhibit certain receptor tyrosine kinases (RTKs), which are critical in cancer biology. For instance, it has demonstrated low nanomolar activity against RET (rearranged during transfection) kinases while exhibiting selectivity over other kinases like VEGFR and EGFR .

- Antitumor Activity : In preclinical studies, this compound has been evaluated for its antitumor effects. It has shown efficacy in reducing tumor growth rates in established xenograft models of colorectal cancer .

- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), contributing to its pharmacological profile .

Study 1: Kinase Selectivity

A study published in the Journal of Medicinal Chemistry highlighted the compound's selectivity profile against various kinases. It demonstrated an IC value in the low nanomolar range for RET inhibition while showing minimal activity against non-target kinases .

Study 2: Antitumor Efficacy

In a preclinical model involving human colorectal carcinoma xenografts, this compound was administered orally. Results indicated a significant reduction in tumor size compared to control groups .

Summary of Biological Activities

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide exhibit promising anticancer activities. For instance, derivatives of purine have been shown to inhibit tumor cell growth through various mechanisms including apoptosis induction and cell cycle arrest. The specific brominated structure may enhance its potency against certain cancer types by interacting with DNA or inhibiting key enzymes involved in cell proliferation .

Antiviral Activity

The purine scaffold is known for its role in nucleic acid synthesis and metabolism. Compounds with similar structures have been investigated for their antiviral properties. For example, some studies suggest that modifications to the purine base can lead to increased efficacy against viral infections by disrupting viral replication processes .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. This could be particularly relevant in the context of diseases such as diabetes or obesity where enzyme regulation is critical .

Drug Development

Given its structural characteristics and biological activities, this compound may serve as a lead compound in drug discovery efforts targeting various diseases. Its unique properties could be exploited to develop novel therapeutics for cancer and viral infections.

Research Tool

In addition to therapeutic applications, this compound can be utilized in biochemical research as a tool to study enzyme kinetics or cellular signaling pathways. Its ability to modulate biological responses makes it valuable for understanding disease mechanisms at the molecular level .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below, we analyze the target compound in relation to acetamide derivatives reported in the literature, focusing on structural motifs, conformational flexibility, and synthetic methodologies.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Acetamide Derivatives

Key Observations:

Substituent Effects: The target compound’s 4-bromo-3-methylphenyl group contrasts with the 3,4-dichlorophenyl (Compound I) and naphthyl groups in other analogs. The purine core in the target compound distinguishes it from pyrazole (Compound I) or simple phenyl cores.

Hydrogen Bonding and Crystal Packing :

- Compound I exhibits R₂²(10) dimerization via N–H⋯O hydrogen bonds, a common motif in acetamide derivatives that stabilizes crystal lattices . The target compound’s purine core may introduce additional hydrogen-bonding sites (e.g., carbonyl groups), though experimental data are lacking.

Conformational Flexibility: Dihedral angles between aryl and core groups in Compound I range from 44.5° to 77.5°, indicating significant conformational variability .

Structural Characterization Techniques

Crystallographic analysis of similar compounds (e.g., Compound I) relies on SHELX software (SHELXL, SHELXS) for refinement and structure solution . These tools are industry standards for determining dihedral angles, hydrogen-bonding networks, and molecular conformations. The target compound’s structure, if resolved crystallographically, would likely employ similar methodologies.

Q & A

Basic: What are the key steps in synthesizing N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide?

The synthesis typically involves multi-step organic reactions:

Core structure assembly : Formation of the purine-dione scaffold via cyclization reactions under acidic or basic conditions .

Acetamide linkage : Coupling the purine-dione intermediate with 4-bromo-3-methylphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) .

Purification : Column chromatography or recrystallization to isolate the final product.

Critical factors : Reaction temperature (often 60–80°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometric control to minimize byproducts .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- NMR (1H/13C) : Confirms substitution patterns and regiochemistry. For example, the purine-dione core shows characteristic downfield shifts for carbonyl carbons (~160–170 ppm in 13C NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Contradictions in biological activity (e.g., inconsistent IC50 values) may arise from:

- Purity variations : Impurities >5% can skew results. Use HPLC (>98% purity threshold) and quantify residual solvents .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter potency. Standardize protocols using controls like reference inhibitors .

- Solubility issues : Low aqueous solubility may reduce apparent activity. Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity .

Advanced: What strategies optimize the compound’s selectivity for target enzymes?

- Structural analogs : Modify the 4-bromo-3-methylphenyl group to reduce off-target binding. For example, replacing bromo with chloro alters steric bulk and electronic effects .

- Docking studies : Use molecular dynamics simulations to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .

- Enzyme kinetics : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots. A shift in Km indicates competitive binding .

Basic: What are common applications of this compound in pharmacological research?

- Kinase inhibition : The purine-dione scaffold mimics ATP, making it a candidate for kinase inhibition studies (e.g., CDK or MAPK families) .

- Anticancer screening : Tested in vitro against cancer cell lines (e.g., MCF-7 or A549) using MTT assays .

- Enzyme profiling : Assess selectivity across panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Purine-diones are typically stable at pH 6–8 but hydrolyze under strongly acidic/basic conditions .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2). Low t1/2 (<30 min) indicates rapid hepatic clearance .

- Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λmax shifts >10 nm) .

Advanced: What computational methods predict the compound’s ADMET properties?

-

ADMET Prediction Tools :

Property Software/Method Key Parameters Absorption QikProp LogP (<5), PSA (<90 Ų) Hepatotoxicity ProTox-II Structural alerts for liver injury CYP inhibition SwissADME CYP3A4/2D6 binding affinity - Validation : Compare predictions with in vitro data (e.g., Caco-2 permeability assays) .

Basic: How is the compound’s solubility profile determined experimentally?

- Shake-flask method : Dissolve in PBS (pH 7.4) or simulated gastric fluid, agitate for 24h, and quantify via UV spectrophotometry .

- Thermodynamic solubility : Use differential scanning calorimetry (DSC) to measure melting point depression in solvent mixtures .

Advanced: What synthetic routes improve yield for scale-up?

- Catalyst optimization : Replace EDC with HATU for higher coupling efficiency (yield increases from 60% to >85%) .

- Flow chemistry : Continuous synthesis reduces reaction time and byproduct formation .

- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer waste disposal .

Advanced: How to design SAR studies for this compound?

- Core modifications :

- Bioisosteres : Substitute the bromophenyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility .

- Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate structural changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.